N'-Methylacetohydrazide
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Overview
Description
N’-Methylacetohydrazide is an organic compound with the chemical formula C₃H₈N₂O. It is a colorless crystalline solid that is stable at room temperature. This compound is soluble in many common organic solvents such as ethanol and chloroform . N’-Methylacetohydrazide is commonly used as an intermediate in the synthesis of heterocyclic active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Methylacetohydrazide can be synthesized by reacting an excess of methylacetohydrazide with acetic anhydride. The reaction typically takes place at room temperature . The steps involved in the synthesis are as follows:
- Add an excess of methylacetohydrazide to acetic anhydride.
- Stir the mixture and maintain the reaction system at room temperature for a period of time.
- After the reaction is complete, crystallize the product using a solvent such as ethanol.
- Dry the crystalline product using an appropriate method .
Industrial Production Methods: The industrial production of N’-Methylacetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .
Chemical Reactions Analysis
Types of Reactions: N’-Methylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted N’-Methylacetohydrazide derivatives.
Scientific Research Applications
N’-Methylacetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic synthesis processes.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Mechanism of Action
The mechanism of action of N’-Methylacetohydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by its functional groups, which participate in different reaction mechanisms .
Comparison with Similar Compounds
- Acetic acid, 2-methylhydrazide
- 1-Acetyl-2-methylhydrazine
- N-Methylacetohydrazonic acid
Comparison: N’-Methylacetohydrazide is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility in organic solvents. Its ability to act as an intermediate in the synthesis of heterocyclic compounds makes it particularly valuable in organic chemistry .
Properties
CAS No. |
29817-35-4 |
---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
N'-methylacetohydrazide |
InChI |
InChI=1S/C3H8N2O/c1-3(6)5-4-2/h4H,1-2H3,(H,5,6) |
InChI Key |
OMMMMWZZJZZMLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC |
Canonical SMILES |
CC(=O)NNC |
29817-35-4 | |
Origin of Product |
United States |
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